Ambroxol (acefylline)

Description

Properties

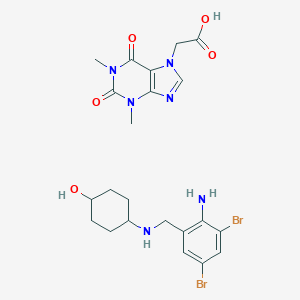

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUHJDQWESJTGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Br2N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914235 |

Source

|

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96989-76-3, 179118-73-1 |

Source

|

| Record name | Ambroxol theophyllinacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol acefyllinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179118-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL ACEFYLLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Dual-Pronged Therapeutic Strategy of Ambroxol Acefylline in Chronic Obstructive Pulmonary Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a complex respiratory disorder characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs. The management of COPD aims to alleviate symptoms, reduce the frequency and severity of exacerbations, and improve exercise tolerance and overall health status. Ambroxol (B1667023) acefylline (B349644), a combination of ambroxol and theophylline-7-acetic acid (acefylline), presents a multifaceted therapeutic approach by targeting two key pathophysiological features of COPD: excessive, viscous mucus production and bronchoconstriction. This technical guide provides a comprehensive overview of the mechanism of action of ambroxol acefylline, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction: The Rationale for a Combination Therapy

The pathophysiology of COPD involves intricate interactions between inflammation, mucus hypersecretion, and airway obstruction. Ambroxol, a potent mucolytic and secretolytic agent, addresses the issue of mucus plugging and impaired mucociliary clearance.[1][2][3] Acefylline, a xanthine (B1682287) derivative, provides bronchodilation by relaxing the airway smooth muscles.[4][5] The combination of these two active moieties in ambroxol acefylline offers a synergistic effect, providing a more comprehensive management strategy for COPD than either component alone. Upon oral administration, ambroxol acefylline dissociates into its two active components, ambroxol and acefylline.

Core Mechanisms of Action

Ambroxol: The Mucoactive and Anti-inflammatory Component

Ambroxol's therapeutic effects in COPD are attributed to its secretolytic, secretomotor, and anti-inflammatory properties.

-

Mucolytic and Secretolytic Effects: Ambroxol stimulates the production of pulmonary surfactant by alveolar type II cells.[6][7] Surfactant acts as a lubricant, reducing the adhesion of mucus to the bronchial walls and facilitating its removal.[6] It also breaks down the disulfide bonds in mucopolysaccharides, leading to a reduction in mucus viscosity.[6]

-

Secretomotor Effects (Enhanced Mucociliary Clearance): Ambroxol increases the ciliary beat frequency (CBF) of airway epithelial cells.[8][9][10] This enhanced ciliary activity, combined with less viscous mucus, significantly improves mucociliary transport, the primary defense mechanism for clearing inhaled particles and pathogens from the airways.

-

Anti-inflammatory and Antioxidant Effects: Ambroxol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by interfering with the extracellular signal-regulated kinase (Erk) 1/2 signaling pathway.[1][11] It also possesses antioxidant properties, protecting lung tissue from oxidative stress, a key contributor to the pathogenesis of COPD.[12] Furthermore, ambroxol can suppress the expression of MUC5AC, a major mucin gene upregulated in inflammatory airway diseases.[1][2]

Acefylline: The Bronchodilator Component

Acefylline, a derivative of theophylline, primarily acts as a bronchodilator.

-

Phosphodiesterase (PDE) Inhibition: Acefylline is a non-selective phosphodiesterase inhibitor, with a notable effect on PDE4.[13] PDE4 is the predominant PDE isoform in inflammatory and airway smooth muscle cells. By inhibiting PDE4, acefylline prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[13]

-

Increased cAMP and Bronchodilation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets that lead to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.[14][15]

-

Carrier Function: Acefylline also acts as a carrier molecule for ambroxol, enhancing its bioavailability.

Signaling Pathways

Ambroxol Signaling Pathway

Acefylline Signaling Pathway

Quantitative Data from Clinical Studies

The clinical efficacy of ambroxol acefylline and its components has been evaluated in several studies involving COPD patients. The following tables summarize key quantitative findings.

Table 1: Efficacy of Acebrophylline (Ambroxol Acefylline) in COPD Patients

| Study | Number of Patients | Treatment Group | Control Group | Duration | Key Outcomes |

| Tapadar et al. (2014)[16][17][18][19][20] | 40 | Acebrophylline 100mg twice daily + Tiotropium | Sustained Release Theophylline 300mg once daily + Tiotropium | 42 days | - Significant improvement in FEV1, FEV1/FVC ratio, and FEF 25-75% in the acebrophylline group (p<0.05). - Comparable improvement in spirometric parameters between the two groups (p>0.05). - Fewer cardiovascular side effects with acebrophylline. |

| Agliati G. (1995) [as cited in 10] | 30 | Acebrophylline 100mg twice daily | - | 14 days | - Progressive improvement in cough, dyspnea, and other symptoms. - Statistically significant improvement in respiratory function indices (p<0.01). - Significant increase in PaO2 and decrease in PaCO2 (p<0.01). |

Table 2: Efficacy of Ambroxol in COPD Patients

| Study | Number of Patients | Treatment Group | Control Group | Duration | Key Outcomes |

| Malerba et al. (AMETHIST Trial, 2004)[21] | 242 | Ambroxol retard 75mg twice daily | Placebo | 12 months | - No significant difference in the percentage of exacerbation-free patients overall. - In patients with more severe baseline symptoms, a significantly higher percentage of exacerbation-free patients with ambroxol (63% vs. 38%, p=0.038). |

| Unnamed study (2020)[22] | 142 | Ambroxol hydrochloride + routine care | Routine care | - | - Significantly lower clinical symptom scores in the ambroxol group (p<0.05). - Significantly higher total effective rate of clinical treatment in the ambroxol group (p<0.05). - Markedly higher PEF, FEV1, and FVC levels in the ambroxol group (p<0.05). |

| Unnamed study (2016)[23] | 30 | Inhaled ambroxol + standard of care | Placebo + standard of care | - | - Statistically significantly faster improvement in FEV1 and FEF 50 in the ambroxol group. |

Experimental Protocols

Measurement of Mucus Viscosity (Rheology)

Objective: To quantify the effect of ambroxol on the viscoelastic properties of mucus.

Methodology:

-

Sample Collection: Sputum samples are collected from COPD patients.

-

Instrumentation: A cone-plate or parallel-plate rheometer is used.

-

Procedure:

-

A small volume of the sputum sample is placed between the plates of the rheometer.

-

Oscillatory shear tests are performed at a range of frequencies (e.g., 0.1-10 Hz) and a constant strain amplitude within the linear viscoelastic region.

-

The storage modulus (G') and loss modulus (G'') are measured. G' represents the elastic component, and G'' represents the viscous component of the mucus.

-

-

Data Analysis: A decrease in both G' and G'' indicates a reduction in mucus viscosity and elasticity, suggesting a mucolytic effect.

Measurement of Ciliary Beat Frequency (CBF)

Objective: To determine the effect of ambroxol on the ciliary activity of airway epithelial cells.

Methodology:

-

Cell Culture: Human bronchial epithelial cells are cultured at an air-liquid interface to induce differentiation into a ciliated epithelium.

-

Treatment: The cell cultures are treated with ambroxol at various concentrations.

-

Imaging: A high-speed digital video camera attached to a microscope is used to record the beating cilia.

-

Analysis Software: The recorded videos are analyzed using specialized software that employs Fourier transform analysis of the light intensity fluctuations caused by the ciliary movement.

-

Data Analysis: The CBF is calculated in Hertz (Hz). An increase in CBF in the ambroxol-treated cells compared to the control indicates a positive secretomotor effect.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To measure the inhibitory activity of acefylline on PDE enzymes, particularly PDE4.

Methodology:

-

Reagents: Recombinant human PDE4 enzyme, [³H]-cAMP (radiolabeled substrate), acefylline, and appropriate assay buffers.

-

Procedure:

-

The PDE4 enzyme is incubated with varying concentrations of acefylline.

-

[³H]-cAMP is added to initiate the enzymatic reaction.

-

The reaction is terminated after a specific time.

-

The product of the reaction, [³H]-AMP, is separated from the unreacted [³H]-cAMP using anion-exchange chromatography.

-

-

Detection: The amount of [³H]-AMP is quantified using a scintillation counter.

-

Data Analysis: The percentage of PDE4 inhibition is calculated for each acefylline concentration, and the IC50 value (the concentration of acefylline that inhibits 50% of the enzyme activity) is determined.

Conclusion

Ambroxol acefylline offers a rational and effective therapeutic strategy for the management of COPD by addressing both the abnormal mucus secretion and the airflow limitation that characterize the disease. The ambroxol component improves the rheological properties of mucus and enhances its clearance through its mucolytic and secretomotor effects, while also exerting anti-inflammatory and antioxidant actions. The acefylline component provides bronchodilation through the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP. The synergistic action of these two components makes ambroxol acefylline a valuable option in the therapeutic armamentarium for COPD. Further research, particularly large-scale clinical trials, will continue to delineate the full potential of this combination therapy in improving clinical outcomes for patients with COPD.

References

- 1. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl-]i Decrease in the Lung Airway Epithelial Cells of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl−]i Decrease in the Lung Airway Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jcdr.net [jcdr.net]

- 19. [PDF] The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Effect of twelve-months therapy with oral ambroxol in preventing exacerbations in patients with COPD. Double-blind, randomized, multicenter, placebo-controlled study (the AMETHIST Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The effect of adjuvant therapy with ambroxol hydrochloride in elderly chronic obstructive pulmonary disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [The effect of inhaled ambroxol treatment on clinical symptoms and chosen parameters of ventilation in patients with exacerbation of chronic obstructive pulmonary disease patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ambroxol Acefylline: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) acefylline (B349644), also known as acebrophylline, is a compound that merges the mucolytic and anti-inflammatory properties of ambroxol with the bronchodilator and carrier functions of theophylline-7-acetic acid (acefylline).[1][2] This combination provides a multifaceted therapeutic approach for respiratory conditions characterized by bronchospasm and abnormal mucus secretion, such as Chronic Obstructive Pulmonary Disease (COPD) and bronchitis.[1][3] Upon oral administration, the molecule dissociates into its two active constituents, which then exert their distinct but complementary pharmacological effects.[4] This technical guide provides an in-depth overview of the pharmacological profile of Ambroxol acefylline, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies.

Mechanism of Action

Ambroxol acefylline's therapeutic efficacy is derived from the synergistic actions of its two components.[2] Acefylline provides bronchodilatory effects and enhances the bioavailability of ambroxol, which in turn provides mucoregulatory, anti-inflammatory, and antioxidant effects.[1][2]

Bronchodilatory Action: Acefylline

The acefylline component, a xanthine (B1682287) derivative, functions as a phosphodiesterase (PDE) inhibitor.[4][5] By inhibiting PDE types III and IV in the lungs, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4] The resultant increase in intracellular cAMP levels activates protein kinase A, leading to the relaxation of bronchial smooth muscles and subsequent bronchodilation.[4][5]

Mucoregulatory and Anti-inflammatory Actions: Ambroxol

Ambroxol is responsible for the mucolytic, secretolytic, anti-inflammatory, and antioxidant properties of the compound.[1][6]

-

Mucolytic and Secretolytic Effects: Ambroxol stimulates the synthesis and release of pulmonary surfactant from type II pneumocytes.[7][8] This surfactant reduces the viscosity and adhesion of mucus to bronchial walls, facilitating its removal through ciliary action.[5][8]

-

Enhanced Mucociliary Clearance: Ambroxol directly stimulates ciliary beat frequency (CBF).[9][10] This effect is mediated by an increase in intracellular calcium ([Ca²⁺]i) via L-type voltage-gated channels, which in turn activates chloride and bicarbonate ion channels, enhancing ciliary movement.[2]

-

Anti-inflammatory Action: Ambroxol has been shown to inhibit the production of pro-inflammatory mediators.[7] It can suppress the activation of key inflammatory signaling pathways, including Extracellular signal-regulated kinase (ERK1/2), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB), leading to a reduction in cytokines like TNF-α, IL-1β, and IL-6.[1][7][11]

Pharmacokinetics

Upon oral administration, Ambroxol acefylline dissociates into ambroxol and theophylline-7-acetic acid.[4] The pharmacokinetic profile is therefore best understood by examining the individual components. Data for the combined entity is limited as it does not exist in vivo.[4]

Ambroxol

Ambroxol is rapidly and almost completely absorbed after oral administration.[4][12] It undergoes first-pass metabolism, with the bioavailability of slow-release preparations reaching approximately 95%.[4][12] Ambroxol exhibits a high affinity for lung tissue and is approximately 90% bound to plasma proteins.[4] Metabolism occurs primarily in the liver via the CYP3A4 enzyme, and its terminal elimination half-life is about 10 hours.[4]

Table 1: Pharmacokinetic Parameters of Ambroxol in Healthy Human Volunteers

| Parameter | Value | Formulation | Citation |

| Bioavailability (Oral) | ~79% | Immediate-Release | [12] |

| ~95% | Slow-Release | [4][12] | |

| Tmax (Time to Peak) | 1 - 2.5 hours | Immediate-Release | [4] |

| 6.5 hours | Slow-Release | [4][12] | |

| Cmax (Peak Concentration) | 88.8 ng/mL | 30 mg, single dose | [13] |

| Plasma Protein Binding | ~90% | - | [4][12] |

| Elimination Half-life (t½) | ~10 hours | - | [4] |

| Volume of Distribution | ~552 L | - | [12] |

Pharmacodynamics & Preclinical Efficacy

The pharmacodynamic effects of Ambroxol acefylline are a direct result of its dual mechanism of action, providing both bronchodilation and improved mucus clearance. Preclinical studies, often focusing on the ambroxol component, have validated its anti-inflammatory effects in animal models of airway inflammation.

Table 2: Effect of Ambroxol on Inflammatory Markers in BALF of Murine Models

| Model | Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Citation |

| OVA-Induced | Control | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | [1] |

| Asthma | OVA-Induced | 8.5 ± 1.5 | 4.2 ± 0.8 | 1.5 ± 0.4 | [1] |

| OVA + Ambroxol | 4.1 ± 0.7 | 1.5 ± 0.4 | 0.6 ± 0.2 | [1] | |

| LPS-Induced | Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Citation |

| Acute Lung Injury | Control | 25 ± 8 | 30 ± 10 | 15 ± 5 | [1] |

| LPS-Induced | 350 ± 50 | 450 ± 60 | 200 ± 30 | [1] | |

| LPS + Ambroxol | 150 ± 25 | 200 ± 35 | 80 ± 15 | [1] | |

| *Note: Data are presented as mean ± standard deviation. p < 0.05 compared to the disease-induced group. |

Experimental Protocols

Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This model is used to mimic the eosinophilic inflammation characteristic of allergic asthma.[1]

-

Sensitization: BALB/c mice are sensitized via intraperitoneal (i.p.) injections of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide (B78521) in saline on days 0 and 14.[1]

-

Challenge: From day 21 to 27, mice are challenged daily for 30 minutes with an aerosolized solution of 1% OVA in saline.[1]

-

Treatment: Ambroxol acefylline or a vehicle control is administered (e.g., orally) one hour prior to each OVA challenge.[1]

-

Sample Collection: 24 hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid (BALF) for cell counting and cytokine analysis. Lung tissues are harvested for histological examination.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. droracle.ai [droracle.ai]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Acebrophylline? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Pharmacodynamic mechanism and therapeutic activity of ambroxol in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ambroxol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. ijrpc.com [ijrpc.com]

Ambroxol Acefylline as a Pharmacological Chaperone for Glucocerebrosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the GBA1 gene lead to deficient activity of the lysosomal enzyme glucocerebrosidase (GCase), the pathological hallmark of Gaucher disease (GD) and a significant risk factor for Parkinson's disease (PD). One promising therapeutic strategy is pharmacological chaperone therapy (PCT), which uses small molecules to rescue misfolded, mutant GCase from premature degradation, thereby increasing its concentration and activity within the lysosome. Ambroxol (B1667023), the active component of the mucolytic agent Ambroxol acefylline (B349644), has been identified as a promising GCase chaperone. This technical guide provides an in-depth overview of the mechanism of action of Ambroxol as a GCase chaperone, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Ambroxol in GCase Chaperoning

Ambroxol acefylline is a salt composed of Ambroxol and theophylline-7-acetic acid. The chaperone activity relevant to GCase is attributed to the Ambroxol moiety.[1] Ambroxol functions as a pharmacological chaperone by selectively binding to misfolded GCase mutants in the neutral pH environment of the endoplasmic reticulum (ER).[2][3] This binding stabilizes the protein, facilitating its correct folding and subsequent trafficking to the lysosome.[4][5] Upon arrival in the acidic environment of the lysosome, Ambroxol's affinity for GCase is significantly reduced, leading to its dissociation and the release of a functional, correctly folded enzyme capable of hydrolyzing its substrate, glucosylceramide.[2] This mechanism not only enhances the residual enzymatic activity of mutant GCase but also mitigates the ER stress associated with the accumulation of misfolded proteins.[2]

Mechanism of Action and Signaling Pathways

Ambroxol's primary mechanism as a GCase chaperone involves direct binding and stabilization of the enzyme. This action prevents the misfolded protein from being targeted by the ER-associated degradation (ERAD) pathway.[4][5] Beyond this core mechanism, Ambroxol has been shown to influence other cellular pathways that contribute to its therapeutic effect.

Core Chaperone Activity and ER Trafficking

Mutant GCase often fails to adopt its correct three-dimensional conformation within the ER, leading to its recognition by the ER quality control machinery and subsequent degradation by the proteasome. Ambroxol binds to the misfolded GCase, shielding it from ERAD and allowing it to be trafficked through the Golgi apparatus to the lysosome.

Modulation of Autophagy and Lysosomal Biogenesis

Ambroxol has also been reported to induce autophagy and enhance lysosomal biogenesis, potentially through the activation of Transcription Factor EB (TFEB), a master regulator of these processes.[6][7] This can further contribute to the clearance of aggregated proteins and improve overall lysosomal function.

Quantitative Data on Ambroxol's Efficacy

The efficacy of Ambroxol in enhancing GCase activity and protein levels has been quantified in various cellular models of Gaucher disease. The chaperoning effect is notably dependent on the specific GBA1 mutation.

Table 1: Effect of Ambroxol on GCase Activity in Patient-Derived Fibroblasts

| GBA1 Genotype | Cell Type | Ambroxol Concentration (µM) | Treatment Duration | Fold Increase in GCase Activity (Mean ± SEM) | Reference |

| N370S/N370S | Fibroblasts | 60 | 5 days | ~2.0 | [8] |

| F213I/L444P | Fibroblasts | 60 | 5 days | ~1.5 | [8] |

| N370S/wt | Fibroblasts | 60 | 6 days | 2.06 | [9] |

| L444P/wt | Fibroblasts | 60 | 6 days | 1.99 | [9] |

| L444P/L444P | Fibroblasts | 10-100 | Not specified | No significant increase | [10][11] |

| R398L | Fibroblasts | 10 | 4 days | Up to 57% of wild-type activity | [12] |

Table 2: Effect of Ambroxol on GCase Protein Levels

| Cell Type | Ambroxol Concentration (µM) | Treatment Duration | Median Increase in GCase Protein (%) | Reference |

| Gaucher Disease Fibroblasts | 60 | 5 days | 100 | [2][6] |

| PD-GBA Fibroblasts | 60 | 5 days | 50 | [2][6] |

| Control Fibroblasts | 60 | 5 days | 30 | [2][6] |

Table 3: Effect of Ambroxol on Glucosylceramide (GC) Levels

| Cell Type | Ambroxol Concentration (µM) | Treatment Duration | Outcome | Reference |

| GD Lymphoblasts (N370S/N370S) | 20 | Continuous | Reduction in GC levels | [10] |

| GD Macrophages | Not specified | 4 days | 2.1-fold reduction in Hexosylsphingosine | [13] |

| GBA-PD Macrophages | Not specified | 4 days | 1.6-fold reduction in Hexosylsphingosine | [13] |

Detailed Experimental Protocols

The following protocols are foundational for assessing the efficacy of Ambroxol as a GCase chaperone in a research setting.

In Vitro GCase Activity Assay in Fibroblast Lysates

This protocol measures the enzymatic activity of GCase in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

-

Cultured human fibroblasts (patient-derived or control)

-

Ambroxol hydrochloride (Sigma-Aldrich)

-

Cell lysis buffer: 10 mM Sodium Phosphate (pH 6.0), 0.2% (w/v) Sodium Taurodeoxycholate (TDC), 0.1% (v/v) Triton X-100

-

Assay buffer: 20 mM Citrate-Phosphate (pH 5.5), 0.4% (w/v) TDC, 0.2% (v/v) Triton X-100, 0.5% (w/v) human serum albumin

-

Substrate: 20 mM 4-MUG (Sigma-Aldrich) in DMSO

-

Stop solution: 0.1 M Glycine, 0.1 M NaOH (pH 10.4)

-

BCA Protein Assay Kit

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 355-365 nm, Emission: 448-460 nm)

Procedure:

-

Cell Culture and Treatment: Plate fibroblasts and culture in complete medium. Treat cells with desired concentrations of Ambroxol (e.g., 10-60 µM) or vehicle (DMSO) for 5 days, changing the media daily.[2]

-

Cell Lysis: Wash cells twice with ice-cold PBS and harvest by scraping. Pellet cells by centrifugation. Resuspend the pellet in cell lysis buffer and incubate on ice for 30 minutes.

-

Lysate Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the total protein concentration using a BCA assay.

-

Enzyme Reaction: Dilute the cell lysate in the assay buffer. In a 96-well plate, add the diluted lysate in triplicate. Initiate the reaction by adding 4-MUG substrate.

-

Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[8]

-

Stopping the Reaction: Terminate the reaction by adding the stop solution to each well.[1]

-

Fluorescence Measurement: Read the fluorescence on a plate reader.

-

Data Analysis: Create a standard curve using 4-methylumbelliferone (B1674119) (4-MU). Calculate GCase activity as nanomoles of 4-MU generated per hour per milligram of total protein. Express the effect of Ambroxol as a fold-change relative to vehicle-treated cells.[8]

Immunofluorescence for GCase Lysosomal Co-localization

This protocol visualizes the subcellular localization of GCase and assesses its co-localization with a lysosomal marker (LAMP1) to confirm successful trafficking.

Materials:

-

Fibroblasts cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies: Rabbit anti-GCase, Mouse anti-LAMP1

-

Secondary antibodies: Alexa Fluor 488 anti-Rabbit IgG, Alexa Fluor 594 anti-Mouse IgG

-

DAPI nuclear stain

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with Ambroxol as described in section 4.1.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS, then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate with the cells overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorescently-labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount coverslips onto glass slides using mounting medium.

-

Imaging: Visualize cells using a confocal microscope. GCase (green) co-localizing with LAMP1 (red) will appear as yellow puncta in the merged image, indicating successful lysosomal trafficking.[10]

Endo-H Digestion for GCase Trafficking Analysis

This assay differentiates between the ER-resident (immature, Endo-H sensitive) and post-ER (mature, Endo-H resistant) forms of GCase to assess its trafficking out of the ER.

Materials:

-

Cell lysates (prepared as in 4.1, but with protease inhibitors)

-

Endoglycosidase H (Endo-H) and reaction buffer (New England Biolabs)

-

Denaturing buffer (New England Biolabs)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody: Rabbit anti-GCase

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation: Prepare cell lysates as previously described, ensuring protein concentration is at least 2 mg/mL.[14]

-

Denaturation: In a microcentrifuge tube, mix 10-20 µg of protein with denaturing buffer. Heat at 100°C for 10 minutes to denature the proteins.

-

Digestion: Add G5 reaction buffer and Endo-H enzyme to the denatured protein sample. For a negative control, add water instead of Endo-H.

-

Incubation: Incubate the reaction at 37°C for 1-3 hours.[15]

-

Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with anti-GCase primary antibody, followed by an HRP-conjugated secondary antibody. Visualize bands using a chemiluminescent substrate.

-

Analysis: The Endo-H sensitive fraction (ER-retained GCase) will appear as a lower molecular weight band compared to the undigested, mature GCase. An increase in the intensity of the mature, Endo-H resistant band in Ambroxol-treated samples indicates enhanced ER-to-Golgi trafficking.[14][15]

Conclusion

Ambroxol, the active component of Ambroxol acefylline, represents a compelling pharmacological chaperone for mutant GCase. Its well-characterized mechanism of action, involving pH-dependent binding and stabilization of misfolded GCase in the ER, facilitates proper trafficking and increases enzymatic activity in the lysosome. The quantitative data from various in vitro studies robustly support its efficacy, particularly for common GBA1 mutations like N370S. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Ambroxol and other potential chaperone therapies for Gaucher disease and GBA-associated Parkinson's disease. Further research, including comprehensive clinical trials, is warranted to fully establish its therapeutic potential.

References

- 1. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]

- 2. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunofluorescencent Staining of A-synuclein, TFEB, GCase and LAMP1 in treated cultured cells [protocols.io]

- 5. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ambroxol Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Promising Effect of High Dose Ambroxol Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endoglycosidase H digestion of GCase [protocols.io]

- 15. researchgate.net [researchgate.net]

The Role of Ambroxol Acefylline in Lung Surfactant Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol (B1667023) acefylline (B349644), a compound combining the mucolytic agent ambroxol with the bronchodilator acefylline, has a well-documented role in the stimulation of pulmonary surfactant production. The therapeutic efficacy of this molecule in various respiratory pathologies, including Respiratory Distress Syndrome (RDS), is largely attributed to the ambroxol component. Ambroxol enhances the synthesis and secretion of both the phospholipid and protein components of surfactant from alveolar type II cells. This guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the influence of ambroxol acefylline on lung surfactant.

Introduction: Ambroxol Acefylline and Pulmonary Surfactant

Ambroxol acefylline is a combination drug where ambroxol acts as the primary agent for stimulating surfactant production, while theophylline-7-acetic acid (a component of acefylline) primarily serves as a carrier, enhancing the bioavailability of ambroxol.[1] Pulmonary surfactant is a complex lipoprotein mixture lining the alveolar surface, crucial for reducing surface tension and preventing alveolar collapse.[1] It is primarily composed of phospholipids (B1166683) and four surfactant-associated proteins (SP-A, SP-B, SP-C, and SP-D). Deficiencies in pulmonary surfactant are implicated in conditions like Acute Respiratory Distress Syndrome (ARDS) and Neonatal Respiratory Distress Syndrome (NRDS).[1] Ambroxol's ability to modulate surfactant levels presents a significant therapeutic avenue for these conditions.[1]

Mechanism of Action

The therapeutic action of ambroxol acefylline on lung surfactant is multifaceted, involving the stimulation of both its lipid and protein constituents.

Stimulation of Surfactant Phospholipid Synthesis

Ambroxol has been demonstrated to increase the synthesis of surfactant phospholipids, with a particular emphasis on phosphatidylcholine (PC), the most abundant and functionally critical lipid component.[1] It is proposed that ambroxol diverts phosphatidylcholine towards surfactant synthesis.[1] One suggested mechanism is the stimulation of choline (B1196258) phosphocytidyltransferase, a key enzyme in the PC synthesis pathway.[1] This is supported by findings of increased choline incorporation into PC in injured rabbit lungs.[1] In patients undergoing pulmonary resection, preoperative treatment with ambroxol led to an increase in both disaturated phosphatidylcholine and the overall levels of phosphatidylcholine in lung tissue.[1]

Modulation of Surfactant Protein Expression

Ambroxol also exerts a cell-specific modulatory effect on the expression of surfactant proteins.[1] In vivo studies in rats have shown that ambroxol treatment leads to an increase in the protein and mRNA levels of SP-A, SP-B, and SP-C in alveolar type II cells and in bronchoalveolar lavage fluid.[1]

Quantitative Data on Surfactant Production

The following tables summarize the quantitative findings from key studies investigating the effects of ambroxol on pulmonary surfactant components.

Table 1: Effect of Ambroxol on Phospholipid Content in Experimental Lung Injury Models

| Experimental Model | Treatment | Phospholipid Content Increase | Choline Incorporation into PC | Choline Incorporation into Sphingomyelin (B164518) | Reference |

| Sepsis induced by peritonitis in rabbits | Ambroxol | 132% | 192% | 630% | [2] |

| Bromcarbamide intoxication in rabbits | Ambroxol | 111% | 411% | 485% | [2] |

Table 2: Effect of Ambroxol on Fatty Acid Composition of Phosphatidylcholine in Rabbit Respiratory Tract Fluid

| Fatty Acid | Effect of Ambroxol (20 mg/kg, i.s.) | Reference |

| Palmitic acid (C16:0) | Significantly increased | [3] |

| Total saturated fatty acids | Significantly increased | [3] |

| Total fatty acids | Significantly increased | [3] |

Table 3: Clinical Outcomes of Ambroxol Treatment in Neonatal Respiratory Distress Syndrome

| Clinical Outcome | Ambroxol Group | Placebo Group | Reference |

| Incidence of bronchopulmonary dysplasia | 29% | 54% | [4] |

| Incidence of intraventricular haemorrhage | 25% | 44% | [4] |

| Incidence of postnatally acquired pneumonia | 15% | 36% | [4] |

Experimental Protocols

This section details the methodologies employed in cited studies to investigate the effects of ambroxol on pulmonary surfactant.

In Vivo Model of Lung Injury and Phospholipid Analysis

-

Animal Model: Rabbits with experimentally induced lung injury (sepsis-induced peritonitis or bromcarbamide intoxication).[2]

-

Drug Administration: Ambroxol administered to the treatment group.[2]

-

Sample Collection: Lung tissue slices are prepared.[2]

-

Phospholipid Synthesis Assay: Lung slices are incubated with labeled phospholipid precursors (e.g., radiolabeled choline).[2]

-

Analysis: The incorporation of labeled precursors into phosphatidylcholine (PC) and sphingomyelin is measured to determine the rate of synthesis. The total phospholipid content of the lungs is also quantified.[2]

Analysis of Fatty Acid Composition in Respiratory Fluid

-

Animal Model: Rabbits.[3]

-

Drug Administration: Ambroxol (20 mg/kg) administered intravenously.[3]

-

Sample Collection: Respiratory tract fluid is collected.[3]

-

Lipid Extraction: Phosphatidylcholine (PC) is isolated from the collected fluid.[3]

-

Fatty Acid Analysis: The fatty acid composition of the isolated PC is determined using gas chromatography to quantify the relative amounts of different fatty acids, such as palmitic acid (C16:0).[3]

Clinical Trial in Neonatal RDS

-

Study Design: Multicentre, randomized, placebo-controlled double-blind trial.[4]

-

Participants: Infants with a birth weight below 1500 g and diagnosed with respiratory distress syndrome.[4]

-

Intervention: Intravenous administration of ambroxol to the treatment group and a placebo to the control group.[4]

-

Outcome Measures:

Signaling Pathways

While the precise signaling cascades are not fully elucidated, a proposed pathway involves the modulation of phospholipid metabolism and cell-specific gene expression.

Caption: Proposed mechanism of ambroxol on surfactant production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vivo effects of ambroxol acefylline on pulmonary surfactant.

References

- 1. benchchem.com [benchchem.com]

- 2. Ambroxol increases the choline but not fatty acid incorporation into lung phospholipids in experimental lung disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effects of ambroxol on pulmonary surfactant--analysis of the fatty acid composition of phosphatidylcholine in the sputum and normal respiratory tract fluid in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized double blind trial of Ambroxol for the treatment of respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Ambroxol Acefylline: A Potential Dual-Mechanism Agent for Parkinson's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD), a progressive neurodegenerative disorder, presents a significant challenge to modern medicine due to the lack of disease-modifying therapies. Recent research has highlighted the potential of repurposing existing drugs to accelerate the development of novel treatments. Ambroxol (B1667023), a widely used mucolytic agent, has emerged as a promising candidate, particularly for patients with mutations in the GBA1 gene, a significant genetic risk factor for PD. Ambroxol acefylline (B349644), a compound that combines ambroxol with theophylline-7-acetic acid (acefylline), offers a potential dual-mechanism approach to tackling the complex pathology of Parkinson's disease. This technical guide provides a comprehensive overview of the scientific rationale, preclinical and clinical data, and key experimental methodologies related to the investigation of ambroxol acefylline's potential in Parkinson's disease research.

Introduction: The Rationale for Ambroxol Acefylline in Parkinson's Disease

Ambroxol acefylline is a compound molecule that, upon administration, dissociates into its two active components: ambroxol and acefylline.[1] While the majority of current research in the context of Parkinson's disease has focused on ambroxol, the acefylline component presents a potentially synergistic mechanism of action that warrants investigation.

Ambroxol: A well-established expectorant, ambroxol has been identified as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[2][3] Mutations in the GBA1 gene, which encodes for GCase, are the most common genetic risk factor for Parkinson's disease.[4] These mutations can lead to misfolding and premature degradation of the GCase enzyme, resulting in reduced lysosomal activity and the accumulation of α-synuclein, a pathological hallmark of PD.[5] Ambroxol has been shown to stabilize mutant GCase, facilitate its trafficking to the lysosome, and enhance its enzymatic activity, thereby promoting the clearance of α-synuclein.[6][7]

Acefylline: Also known as theophylline-7-acetic acid, acefylline is a xanthine (B1682287) derivative with bronchodilator and anti-inflammatory properties.[8] Its primary mechanisms of action are the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[9][10] Both of these pathways have been implicated in the pathophysiology of Parkinson's disease, suggesting that acefylline could offer neuroprotective effects complementary to those of ambroxol.

Mechanism of Action: A Dual Approach to Neuroprotection

The therapeutic potential of ambroxol acefylline in Parkinson's disease lies in the distinct yet potentially complementary actions of its constituent molecules.

Ambroxol: Enhancing Lysosomal Function

The primary neuroprotective mechanism attributed to ambroxol in the context of Parkinson's disease is its role as a chaperone for the GCase enzyme.[3]

-

GBA1 Mutations and Lysosomal Dysfunction: Mutations in the GBA1 gene lead to the production of a misfolded and unstable GCase enzyme. This dysfunctional enzyme is often retained in the endoplasmic reticulum (ER) and targeted for degradation, resulting in reduced GCase levels within the lysosome.[5]

-

The α-Synuclein Connection: Reduced GCase activity impairs the lysosomal degradation pathway, leading to the accumulation of substrates, including α-synuclein.[5] Aggregated α-synuclein is a major component of Lewy bodies, the characteristic pathological inclusions found in the brains of individuals with Parkinson's disease.[11]

-

Ambroxol as a Pharmacological Chaperone: Ambroxol binds to the GCase enzyme, stabilizing its conformation and promoting its proper folding and trafficking from the ER to the lysosome.[7] This leads to increased lysosomal GCase activity, enhanced clearance of α-synuclein, and a potential reduction in cellular toxicity.[6][12]

Acefylline: Modulating Neuronal Signaling

The acefylline component of ambroxol acefylline has two primary mechanisms of action that are of interest in Parkinson's disease research: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.

-

Adenosine A2A Receptor Antagonism: Adenosine A2A receptors are highly expressed in the striatum, a brain region critically involved in motor control that is severely affected in Parkinson's disease. These receptors are co-localized with dopamine (B1211576) D2 receptors on striatal neurons. Activation of A2A receptors has an inhibitory effect on D2 receptor function, thus exacerbating the motor symptoms of dopamine deficiency. Antagonists of the A2A receptor, such as theophylline (B1681296) (a compound structurally related to acefylline), have been shown to improve motor function in preclinical models and patients with Parkinson's disease.[13][14] By blocking A2A receptors, acefylline may enhance dopaminergic signaling and provide symptomatic relief.

-

Phosphodiesterase (PDE) Inhibition: Acefylline is a non-selective PDE inhibitor.[9] Inhibition of PDE, particularly PDE4, in the central nervous system can lead to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can activate protein kinase A (PKA), which in turn can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). The PKA-CREB signaling pathway is known to be involved in neuronal survival, neurogenesis, and synaptic plasticity. Thus, PDE inhibition by acefylline could potentially exert neuroprotective effects.

Preclinical and Clinical Evidence

While no clinical trials have specifically investigated ambroxol acefylline for Parkinson's disease, a growing body of evidence from studies on ambroxol provides a strong rationale for its further development.

Preclinical Studies of Ambroxol

Numerous preclinical studies have demonstrated the neuroprotective effects of ambroxol in various models of Parkinson's disease. These studies have shown that ambroxol can:

-

Increase GCase activity in neuronal cells.

-

Reduce α-synuclein levels in cell and animal models.[15]

-

Protect dopaminergic neurons from cell death.

-

Reduce neuroinflammation by modulating microglial activation.[16]

-

Improve motor performance in animal models of PD.

Clinical Trials of Ambroxol in Parkinson's Disease

Several clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of ambroxol in patients with Parkinson's disease.

Table 1: Summary of Quantitative Data from the AiM-PD Phase 2a Trial of Ambroxol [6]

| Parameter | Baseline (Mean ± SD) | Day 186 (Mean ± SD) | Mean Change (95% CI) | p-value |

| Ambroxol in CSF (ng/mL) | Not Detected | 156 | 156 (129 to 184) | <0.001 |

| GCase Activity in CSF (nmol/mL/hr) | 0.31 ± 0.12 | 0.25 ± 0.10 | -0.059 (-0.115 to -0.002) | 0.04 |

| GCase Protein in CSF (pmol/L) | 251 ± 88 | 339 ± 117 | 88 (40 to 137) | 0.002 |

| α-Synuclein in CSF (pg/mL) | 385 ± 123 | 435 ± 138 | 50 (14 to 87) | 0.01 |

| MDS-UPDRS Part III (Motor Score) | 38.5 ± 13.7 | 31.7 ± 14.9 | -6.8 (-10.4 to -3.1) | 0.001 |

Table 2: Summary of Quantitative Data from a Phase 2 Trial of Ambroxol in Parkinson's Disease Dementia (PDD) [10][17]

| Parameter | Placebo Group | Ambroxol High-Dose (1050 mg/day) | p-value |

| Pharmacokinetics | |||

| Plasma Ambroxol at Week 8 (μM, Mean ± SD) | N/A | 7.48 ± 3.17 | N/A |

| CSF Ambroxol at Week 12 (μM, Mean ± SD) | N/A | 0.73 ± 0.07 | N/A |

| Pharmacodynamics | |||

| GCase Levels at Week 26 (nmol/h/mg, Mean ± SD) | 8.50 ± 1.96 | 12.45 ± 1.97 | 0.05 |

| Efficacy | |||

| Change in ADAS-Cog-13 at 52 Weeks | Not Statistically Significant | Not Statistically Significant | >0.05 |

| Change in CGIC at 52 Weeks | Not Statistically Significant | Not Statistically Significant | >0.05 |

These clinical studies have demonstrated that ambroxol is safe and well-tolerated in Parkinson's disease patients, can cross the blood-brain barrier, and engages with its target, the GCase enzyme.[6][18] While the AiM-PD trial showed promising signals in motor improvement, the PDD trial did not meet its primary cognitive endpoints, though target engagement was confirmed.[10][19] A larger Phase 3 clinical trial, ASPro-PD, is currently underway to further evaluate the disease-modifying potential of ambroxol.

Key Experimental Protocols

For researchers investigating the effects of ambroxol acefylline, several key assays are crucial for determining its efficacy.

GCase Activity Assay in Fibroblasts

This protocol describes a method to measure GCase activity in cultured fibroblasts, which can be obtained from skin biopsies of patients.

Materials:

-

Fibroblast cell culture reagents

-

Cell lysis buffer (e.g., Triton X-100 based)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate

-

CBE (conduritol-B-epoxide), a specific GCase inhibitor

-

Citrate/phosphate buffer (pH 5.2)

-

Glycine-carbonate stop buffer (pH 10.7)

-

Fluorometer

Procedure:

-

Culture patient-derived fibroblasts to confluency.

-

Lyse the cells to obtain a total cell lysate.

-

Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

Prepare reaction mixtures containing cell lysate, citrate/phosphate buffer, and either 4-MUG or 4-MUG plus CBE (to determine non-GCase background fluorescence).

-

Incubate the reaction mixtures at 37°C for 1-2 hours.

-

Stop the reaction by adding the glycine-carbonate buffer.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~448 nm).

-

Calculate GCase activity by subtracting the fluorescence of the CBE-inhibited sample from the total fluorescence and normalize to the protein concentration and incubation time.

α-Synuclein Quantification in Cerebrospinal Fluid (CSF) by ELISA

This protocol outlines the steps for measuring total α-synuclein levels in CSF using a sandwich ELISA.

Materials:

-

CSF samples

-

ELISA plate pre-coated with a capture antibody against α-synuclein

-

Detection antibody against α-synuclein (e.g., biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., sulfuric acid)

-

Wash buffer

-

Recombinant α-synuclein standard

-

Plate reader

Procedure:

-

Prepare a standard curve using serial dilutions of the recombinant α-synuclein.

-

Add standards and CSF samples to the wells of the pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate multiple times with wash buffer.

-

Add the detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate.

-

Add the TMB substrate and incubate in the dark until a color develops.

-

Add the stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the concentration of α-synuclein in the CSF samples by interpolating from the standard curve.

Assessment of Lysosomal Function

Several methods can be employed to assess overall lysosomal function in cells treated with ambroxol acefylline.

-

LysoTracker Staining: LysoTracker dyes are fluorescent probes that accumulate in acidic organelles, such as lysosomes. An increase in LysoTracker staining intensity can indicate an increase in the number or acidity of lysosomes.

-

Cathepsin Activity Assays: Cathepsins are proteases that are active within the lysosome. Fluorogenic substrates are available that become fluorescent upon cleavage by specific cathepsins (e.g., Cathepsin B or D), providing a measure of lysosomal proteolytic activity.

-

DQ-BSA Assay: DQ-BSA is a derivative of bovine serum albumin that is heavily labeled with a fluorescent dye, causing it to be self-quenched. When DQ-BSA is taken up by cells and delivered to the lysosome, it is degraded into smaller fragments, relieving the self-quenching and resulting in a bright fluorescent signal. The intensity of this fluorescence is proportional to the lysosomal degradative capacity.

Future Directions and Conclusion

The research into ambroxol for Parkinson's disease has paved the way for investigating ambroxol acefylline as a potentially more comprehensive therapeutic agent. The dual mechanism of action, targeting both lysosomal dysfunction and neuronal signaling pathways, presents a compelling rationale for its further study.

Key areas for future research include:

-

Preclinical studies of ambroxol acefylline: It is crucial to conduct preclinical studies that evaluate the combined effects of ambroxol and acefylline in animal models of Parkinson's disease. These studies should aim to determine if there is a synergistic effect between the two components.

-

Investigation of acefylline's neuroprotective properties: Further research is needed to elucidate the specific effects of acefylline on adenosine A2A receptors and PDE subtypes in the brain and to determine its potential for neuroprotection independent of ambroxol.

-

Clinical trials of ambroxol acefylline: If preclinical data are promising, clinical trials designed to assess the safety, tolerability, and efficacy of ambroxol acefylline in Parkinson's disease patients would be the next logical step.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. euroimmun.com [euroimmun.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Detection of disease-associated α-synuclein in the cerebrospinal fluid: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]

- 6. neurologylive.com [neurologylive.com]

- 7. cureparkinsons.org.uk [cureparkinsons.org.uk]

- 8. Acefylline - Wikipedia [en.wikipedia.org]

- 9. protocols.io [protocols.io]

- 10. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocat.com [biocat.com]

- 13. The effect of theophylline on parkinsonian symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. neurosciencenews.com [neurosciencenews.com]

- 16. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]

- 18. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]

- 19. vjneurology.com [vjneurology.com]

Investigating the Mucolytic Properties of Acebrophylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline, a compound combining ambroxol (B1667023) and theophylline-7-acetic acid, is a widely utilized agent in the management of obstructive airway diseases. Its therapeutic efficacy stems from a multi-faceted mechanism of action that includes bronchodilatory, anti-inflammatory, and pronounced mucolytic properties. This technical guide provides a comprehensive investigation into the mucolytic characteristics of Acebrophylline, detailing its core mechanisms, summarizing quantitative data from pertinent studies, outlining key experimental protocols for its evaluation, and visualizing the associated signaling pathways. The ambroxol component is primarily responsible for the drug's mucoregulatory effects, which include the stimulation of pulmonary surfactant production, reduction of mucus viscosity, and enhancement of mucociliary clearance. Concurrently, the theophylline-7-acetic acid moiety contributes to bronchodilation through phosphodiesterase inhibition. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of mucolytic agents and respiratory therapeutics.

Introduction

Mucus hypersecretion and impaired clearance are hallmark features of chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. These abnormalities lead to airway obstruction, recurrent infections, and a progressive decline in lung function. Mucolytic agents aim to alleviate these conditions by altering the viscoelastic properties of mucus, thereby facilitating its removal from the airways. Acebrophylline is a unique molecule that integrates the mucolytic actions of ambroxol with the bronchodilatory and anti-inflammatory effects of a xanthine (B1682287) derivative.[1][2] This dual-action profile makes it a valuable therapeutic option for managing the complex pathophysiology of obstructive airway diseases.[3] This guide delves into the specific mucolytic properties of Acebrophylline, providing a detailed examination of its mechanisms and the scientific evidence supporting its use.

Mechanism of Mucolytic Action

The mucolytic activity of Acebrophylline is primarily attributed to its ambroxol component. Ambroxol exerts its effects through several key mechanisms:

-

Stimulation of Pulmonary Surfactant Production: Ambroxol stimulates type II pneumocytes to increase the synthesis and secretion of pulmonary surfactant.[4][5] Surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to the bronchial walls and facilitating its transport.[6] This action not only improves mucus clearance but also helps to maintain alveolar stability.

-

Alteration of Mucus Viscoelasticity: Acebrophylline has been shown to reduce the viscosity of bronchial secretions.[1][7] It is believed to act on the biochemical composition of mucus, potentially by breaking down the acid mucopolysaccharide fibers that contribute to its thick, gel-like consistency.[8] This results in thinner, less tenacious mucus that is more easily expectorated.

-

Enhancement of Mucociliary Clearance: By increasing ciliary beat frequency (CBF), the ambroxol component of Acebrophylline enhances the efficiency of the mucociliary escalator, the primary mechanism for removing trapped particles and pathogens from the airways.[9] This secretomotor effect is crucial for clearing the now less viscous mucus.

In addition to these direct mucolytic effects, the theophylline-7-acetic acid component of Acebrophylline contributes to improved airway clearance through its bronchodilatory action. By relaxing the smooth muscles of the airways, it widens the air passages, making it easier to cough up and expel mucus.[10]

Quantitative Data on Mucolytic Efficacy

The following tables summarize quantitative data from various studies investigating the mucolytic effects of Acebrophylline.

Table 1: Effect of Acebrophylline on Sputum Viscosity

| Study Population | Acebrophylline Dosage | Duration of Treatment | Method of Viscosity Measurement | Mean Reduction in Viscosity | Citation(s) |

| Patients with Chronic Obstructive Bronchitis | 200 mg/day | 10-20 days | Not specified | 53% - 78% | [7] |

| Patients with Chronic Obstructive Pulmonary Disease | 200 mg/day | 14 days | Rheological analysis (viscosity and spinnability) | Progressive improvement in mucus density and ease of expectoration | [7][11][12] |

Table 2: Effect of Ambroxol (the active mucolytic component of Acebrophylline) on Ciliary Beat Frequency (CBF)

| Study Model | Ambroxol Concentration | Observation | Quantitative Effect on CBF | Citation(s) |

| Mouse airway ciliated cells | 10 µM | Enhancement of CBF | ~30% increase | [8][10][11] |

Table 3: Effect of Acebrophylline on Pulmonary Surfactant Components

| Study Model | Acebrophylline Treatment | Observation | Quantitative Effect | Citation(s) |

| Rats | 5 days | Increase in surfactant phospholipid matrix in bronchoalveolar lavage (BAL) | Treated: 161±11 mcg/mL vs. Control: 139±3.6 mcg/mL (approx. 18 hours after last dose) | [13] |

Key Signaling Pathways

Acebrophylline's multifaceted effects are mediated through the modulation of several key intracellular signaling pathways.

Phosphodiesterase (PDE) Inhibition and cAMP Signaling

The theophylline (B1681296) component of Acebrophylline acts as a non-selective phosphodiesterase inhibitor. By inhibiting PDE enzymes, particularly PDE4, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[14][15] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates target proteins that promote the relaxation of airway smooth muscle, leading to bronchodilation.[16]

Inhibition of Leukotriene Synthesis

Acebrophylline has been shown to exert anti-inflammatory effects by inhibiting the synthesis of leukotrienes, which are potent inflammatory mediators involved in bronchoconstriction, mucus secretion, and airway inflammation.[17][18] By diverting phosphatidylcholine towards surfactant synthesis, Acebrophylline reduces the availability of arachidonic acid, the precursor for leukotriene synthesis.[4] This is thought to involve the partial inhibition of phospholipase A2.

Ambroxol's Influence on MUC5AC Expression

The ambroxol component of Acebrophylline has been shown to inhibit the expression of MUC5AC, a major gel-forming mucin in the airways. This effect is mediated, at least in part, through the inhibition of the extracellular signal-regulated kinase (Erk) signaling pathway, which is a known regulator of MUC5AC gene expression.[1]

Experimental Protocols

This section details methodologies for key experiments cited in the investigation of Acebrophylline's mucolytic properties.

Measurement of Sputum Viscoelasticity

Objective: To quantify the effect of Acebrophylline on the viscosity and elasticity of sputum.

Methodology:

-

Sputum Collection: Collect spontaneous or induced sputum samples from patients with chronic bronchitis or COPD before and after a defined period of Acebrophylline treatment (e.g., 14 days of 200 mg/day).

-

Sample Preparation: Allow sputum to liquefy at room temperature for a short period. If necessary, gently homogenize the sample to ensure consistency.

-

Rheological Measurement: Use a cone-plate or parallel-plate rheometer to perform oscillatory shear measurements.

-

Frequency Sweep: Apply a small amplitude oscillatory shear at a range of frequencies (e.g., 0.1 to 100 rad/s) to determine the storage modulus (G'), representing elasticity, and the loss modulus (G''), representing viscosity.

-

Data Analysis: Compare the G' and G'' values before and after treatment. A decrease in both moduli indicates a reduction in the viscoelasticity of the sputum.

-

In Vitro Assessment of Ciliary Beat Frequency (CBF)

Objective: To measure the effect of ambroxol on the beat frequency of respiratory cilia.

Methodology:

-

Cell Culture: Culture primary human bronchial epithelial cells on permeable supports at an air-liquid interface (ALI) to achieve a differentiated, ciliated epithelium.

-

Treatment: Treat the cell cultures with varying concentrations of ambroxol or a vehicle control.

-

Microscopy: Place the culture inserts in a heated chamber on an inverted microscope equipped with a high-speed digital camera.

-

Image Acquisition: Record videos of ciliary motion at a high frame rate (e.g., >100 frames per second).

-

Data Analysis: Use specialized software (e.g., SAVA or ImageJ with appropriate plugins) to analyze the video recordings and calculate the CBF in Hertz (Hz). Compare the CBF of treated cells to control cells.

Quantification of Pulmonary Surfactant Production

Objective: To determine the effect of Acebrophylline on the synthesis and secretion of pulmonary surfactant.

Methodology:

-

Animal Model: Administer Acebrophylline or a placebo to a cohort of laboratory animals (e.g., rats) for a specified duration.

-

Bronchoalveolar Lavage (BAL): Perform BAL on the animals to collect lung lining fluid.

-

Surfactant Isolation: Isolate the surfactant fraction from the BAL fluid by centrifugation.

-

Phospholipid Analysis: Extract the lipids from the surfactant and quantify the total phospholipid content using a colorimetric assay (e.g., phosphorus assay). Individual phospholipid classes can be separated and quantified using high-performance liquid chromatography (HPLC).

-

Protein Analysis: Quantify the surfactant-associated proteins (SP-A, SP-B, SP-C) using enzyme-linked immunosorbent assays (ELISAs) with specific antibodies.

-

Data Analysis: Compare the levels of phospholipids and surfactant proteins in the BAL fluid of treated animals to the control group.

In Vitro Mucin Secretion Assay

Objective: To evaluate the effect of the ambroxol component of Acebrophylline on mucin secretion from airway epithelial cells.

Methodology:

-

Cell Culture: Culture a human airway epithelial cell line (e.g., NCI-H292) or primary cells in multi-well plates until confluent.

-

Stimulation and Treatment: Pre-treat the cells with ambroxol for a defined period, followed by stimulation with a secretagogue (e.g., a phorbol (B1677699) ester or inflammatory cytokine) to induce mucin secretion.

-

Sample Collection: Collect the cell culture supernatant.

-

Mucin Quantification: Quantify the amount of secreted mucin (e.g., MUC5AC) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) with a specific anti-mucin antibody.

-

Data Analysis: Compare the amount of mucin secreted from ambroxol-treated cells to that from untreated, stimulated cells.

Conclusion

Acebrophylline exhibits significant mucolytic properties that are integral to its therapeutic efficacy in obstructive airway diseases. Through the actions of its ambroxol component, it effectively reduces mucus viscosity, enhances mucociliary clearance, and stimulates the production of pulmonary surfactant. These mucoregulatory effects, combined with the bronchodilatory and anti-inflammatory actions of the theophylline-7-acetic acid moiety, provide a comprehensive approach to managing the multifaceted pathophysiology of conditions like COPD and asthma. The quantitative data and experimental protocols presented in this guide offer a robust framework for the continued investigation and development of mucolytic therapies. A deeper understanding of the underlying signaling pathways will be crucial for the identification of novel therapeutic targets and the design of more effective drugs for the treatment of respiratory diseases characterized by mucus hypersecretion.

References

- 1. researchgate.net [researchgate.net]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl-]i Decrease in the Lung Airway Epithelial Cells of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acebrophylline: an airway mucoregulator and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Effects of a Short Course of Treatment with Acebrophylline on the Mucus Rheological Characteristics and Respiratory Function Parameters in Patients Suffering from Chronic Obstructive Pulmonary Disease | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl−]i Decrease in the Lung Airway Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ambroxol-enhanced ciliary beating via voltage-gated Ca2+ channels in mouse airway ciliated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of a short course of treatment with acebrophylline on the mucus rheological characteristics and respiratory function parameters in patients suffering from chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. monaldi-archives.org [monaldi-archives.org]

- 18. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Synthesis and Characterization of Ambroxol Acefylline

For Researchers, Scientists, and Drug Development Professionals

Ambroxol (B1667023) acefylline (B349644), also known as Acebrophylline, is a pharmaceutical compound valued for its dual-action therapeutic profile in treating respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and bronchitis.[1] This molecule is a salt formed from the stoichiometric combination of Ambroxol and Theophylline-7-acetic acid.[1] This unique structure provides both the mucolytic and secretagogue properties of Ambroxol and the bronchodilator and anti-inflammatory effects of the acefylline component.[1][2] Ambroxol, a metabolite of Bromhexine, is known to improve the clearance of respiratory secretions and stimulate the production of pulmonary surfactant.[1] Theophylline-7-acetic acid, a xanthine (B1682287) derivative, contributes to bronchodilation and is thought to enhance the bioavailability of Ambroxol.[1][3][4]

This technical guide offers a detailed overview of the chemical synthesis and characterization of Ambroxol acefylline, presenting experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Chemical Synthesis

The synthesis of Ambroxol acefylline is primarily achieved through a salification reaction between equimolar amounts of Ambroxol base and Theophylline-7-acetic acid.[1] A high-yield process has been developed that utilizes a non-polar solvent, which aids in both the reaction and the isolation of a pure final product.[1][5]

Experimental Protocol for Synthesis

This protocol is based on an improved process for preparing Ambroxol acefylline (Acebrophylline).[6][7]

Materials:

-

Ambroxol base

-

Theophylline-7-acetic acid

-

Toluene (B28343) (non-polar solvent)

-

Reaction flask

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-